2-Cyclopropylmalonoyl dichloride
Description
Structure
3D Structure
Properties
IUPAC Name |
2-cyclopropylpropanedioyl dichloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2O2/c7-5(9)4(6(8)10)3-1-2-3/h3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFSAVUOHGMJDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C(=O)Cl)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Optimization for 2 Cyclopropylmalonoyl Dichloride
Established Synthetic Pathways for 2-Cyclopropylmalonoyl Dichloride
The primary route to this compound begins with the synthesis of its precursor, 2-cyclopropylmalonic acid, which is then converted to the target diacyl dichloride.
Synthesis from Malonic Acid Precursors
The most common pathway to this compound originates from a malonic acid derivative, specifically 2-cyclopropylmalonic acid. This synthesis is typically a two-step process.
Step 1: Synthesis of 2-Cyclopropylmalonic Acid
The malonic ester synthesis is a classic and effective method for preparing substituted malonic acids. organicchemistrytutor.comopenochem.orgwikipedia.org This process involves the alkylation of a malonic ester, such as diethyl malonate, followed by hydrolysis of the ester groups.
The key steps are:
Deprotonation: A base, such as sodium ethoxide, is used to deprotonate the α-carbon of diethyl malonate, which is acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. This creates a stabilized enolate. wikipedia.org
Alkylation: The resulting enolate acts as a nucleophile and reacts with a suitable cyclopropyl (B3062369) electrophile, such as cyclopropyl bromide, in an S(_N)2 reaction to form diethyl 2-cyclopropylmalonate.
Hydrolysis: The ester groups of the substituted diethyl malonate are then hydrolyzed to carboxylic acid groups, typically under acidic or basic conditions, to yield 2-cyclopropylmalonic acid.
Step 2: Conversion to this compound
Once 2-cyclopropylmalonic acid is obtained, it is converted to the diacyl dichloride by treating it with a chlorinating agent. Several standard reagents are used for this transformation. libretexts.orglibretexts.orgmasterorganicchemistry.com
Thionyl Chloride (SOCl₂): This is a widely used reagent for converting carboxylic acids to acyl chlorides. masterorganicchemistry.comlibretexts.org The reaction produces gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which simplifies the purification of the desired product. libretexts.orgmasterorganicchemistry.comwikipedia.orgchemguide.co.uk
Phosphorus Pentachloride (PCl₅): This reagent also effectively converts carboxylic acids to acyl chlorides. The byproducts are phosphorus oxychloride (POCl₃) and hydrogen chloride. libretexts.orglibretexts.orgjove.com
Oxalyl Chloride ((COCl)₂): While more expensive, oxalyl chloride is a milder reagent that can be used for this transformation, often with a catalyst like DMF. wikipedia.org
The general reaction for the chlorination of the dicarboxylic acid is as follows:
HOOC-CH(c-C₃H₅)-COOH + 2 SOCl₂ → ClOC-CH(c-C₃H₅)-COCl + 2 SO₂ + 2 HCl
| Chlorinating Agent | Typical Byproducts | Key Advantages | Notes |
|---|---|---|---|
| Thionyl Chloride (SOCl₂) | SO₂, HCl (gases) | Byproducts are easily removed, driving the reaction forward. libretexts.orgwikipedia.orgchemguide.co.uk | Often used with a catalytic amount of DMF. wikipedia.org |
| Phosphorus Pentachloride (PCl₅) | POCl₃, HCl | Highly effective and reactive. libretexts.org | Requires separation of the acyl chloride from liquid POCl₃ by fractional distillation. libretexts.orglibretexts.org |
| Phosphorus Trichloride (PCl₃) | H₃PO₃ | Less vigorous reaction compared to PCl₅. libretexts.orgchemguide.co.uk | Stoichiometry requires 3 moles of acid per mole of PCl₃. libretexts.org |
| Oxalyl Chloride ((COCl)₂) | CO, CO₂, HCl (gases) | Milder conditions, gaseous byproducts. | More expensive than thionyl chloride. wikipedia.org |
Alternative Synthetic Approaches and Precursor Selection
While the malonic ester route is well-established, alternative strategies could be employed, often focusing on different precursors or reaction pathways. A patent describes a general method for preparing malonyl dihalides by reacting a di-salt of a substituted malonic acid with a halogenating agent. google.com This approach could offer advantages in terms of the stability of the starting material, as malonic acids themselves can be prone to decarboxylation. google.com
Methodological Advancements in Dichloride Synthesis Relevant to this compound
Recent advancements in organic synthesis have led to the development of more efficient and environmentally friendly methods for the preparation of acyl chlorides, which are directly applicable to the synthesis of this compound.
Catalytic Strategies in Acyl Halide Formation
The conversion of carboxylic acids to acyl chlorides using reagents like thionyl chloride or phosgene is often accelerated by catalysts. google.comgoogle.com
N,N-Dimethylformamide (DMF): DMF is a common catalyst for these reactions. It reacts with the chlorinating agent (e.g., thionyl chloride or oxalyl chloride) to form a Vilsmeier reagent, which is a more reactive chlorinating species. wikipedia.orggoogle.com This catalytic cycle allows the reaction to proceed under milder conditions and at a faster rate.
Brønsted Acids: Research has shown that Brønsted acids can effectively catalyze the chlorination of aromatic carboxylic acids with thionyl chloride, offering a cheaper alternative to other catalytic systems. tandfonline.com
Immobilized Catalysts: To improve catalyst reusability and simplify product purification, immobilized catalysts have been developed. A patented method describes using an immobilized catalyst for the reaction between a carboxylic acid and an acylating agent, which can be recovered by simple filtration and reused, reducing cost and waste. google.com
| Catalyst Type | Example | Mechanism/Advantage | Reference |
|---|---|---|---|
| N-Substituted Formamide | N,N-Dimethylformamide (DMF) | Forms a reactive Vilsmeier intermediate, increasing reaction rate. | wikipedia.orggoogle.com |
| Pyridine Derivatives | Pyridine | Acts as a nucleophilic catalyst. | google.com |
| Brønsted Acids | Sulfuric Acid | Provides an inexpensive and efficient catalytic system for certain substrates. | tandfonline.com |
| Immobilized Catalysts | Polymer-supported catalyst | Allows for easy recovery and reuse of the catalyst, minimizing waste. | google.com |
Green Chemistry Principles in this compound Synthesis
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. humanjournals.com These principles can be applied to the synthesis of this compound.
Atom Economy: Choosing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The reaction with thionyl chloride is advantageous in this regard, as the byproducts are gases.
Use of Less Hazardous Reagents: While effective, reagents like phosgene are highly toxic. Research into alternatives, such as using bis-(trichloromethyl) carbonate (triphosgene) in the presence of DMF, offers a solid, more easily handled source of phosgene for converting carboxylic acids to acyl chlorides. jcsp.org.pk
Solvent-Free Conditions: Performing reactions without a solvent can reduce environmental impact and simplify purification. Environmentally friendly acylation reactions have been developed under solvent-free conditions, which could be adapted for this synthesis. humanjournals.com
Catalysis: As discussed previously, using catalytic rather than stoichiometric amounts of reagents reduces waste and can lead to milder reaction conditions. acs.org
Purification and Isolation Techniques for High-Purity this compound
Acyl dichlorides are highly reactive compounds, particularly towards moisture. Therefore, their purification and isolation require careful handling under anhydrous conditions.
Fractional Distillation: The most common method for purifying liquid acyl chlorides is fractional distillation. libretexts.orglibretexts.orgchemguide.co.uk Since these compounds can be thermally sensitive, distillation is often performed under reduced pressure (vacuum distillation) to lower the boiling point and prevent decomposition. jcsp.org.pkreddit.com
Removal of Excess Reagents: After the reaction, any excess chlorinating agent, such as thionyl chloride (boiling point: 76 °C), must be removed. wikipedia.org This is typically achieved through distillation before the final purification of the higher-boiling acyl dichloride. reddit.com
Inert Atmosphere: All purification and handling steps should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl dichloride back to the carboxylic acid. researchgate.net
Crystallization: If the acyl dichloride is a solid at room temperature, purification by recrystallization from a suitable anhydrous solvent (like hexane) could be an effective method. jcsp.org.pkresearchgate.net
| Technique | Description | Key Considerations |
|---|---|---|
| Vacuum Distillation | Distillation under reduced pressure to lower the boiling point. | Prevents thermal decomposition of the product. Essential for high-boiling point acyl chlorides. jcsp.org.pkreddit.com |
| Fractional Distillation | Separation of liquids with close boiling points. | Used to separate the product from impurities or remaining starting materials. libretexts.orglibretexts.orgchemguide.co.uk |
| Inert Atmosphere Handling | Working under nitrogen or argon gas. | Crucial to prevent reaction with atmospheric moisture. researchgate.net |
| Recrystallization | Purification of solids by dissolving in a hot solvent and cooling to form crystals. | Applicable only if the compound is a solid. Requires use of anhydrous solvents. researchgate.net |
Chemical Reactivity and Mechanistic Studies of 2 Cyclopropylmalonoyl Dichloride
Nucleophilic Acyl Substitution Reactions of 2-Cyclopropylmalonoyl Dichloride
The presence of two acyl chloride groups makes this compound highly susceptible to nucleophilic acyl substitution reactions. masterorganicchemistry.comvaia.com This class of reactions involves the replacement of the chlorine atom, a good leaving group, by a nucleophile. The general mechanism proceeds through a tetrahedral intermediate. libretexts.orgyoutube.com
Esterification and Amidation Reactions
Esterification: In the presence of an alcohol, this compound is expected to undergo esterification to yield the corresponding diester. The reaction proceeds via nucleophilic attack of the alcohol's oxygen on the electrophilic carbonyl carbon of the acyl chloride. vaia.com This is typically followed by the elimination of a chloride ion and a proton to form the ester. The reaction is often carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
A similar reaction, the Yamaguchi esterification, utilizes a mixed anhydride (B1165640) intermediate for the mild synthesis of esters. organic-chemistry.org
Amidation: Similarly, reaction with a primary or secondary amine would lead to the formation of the corresponding diamide. The nitrogen atom of the amine acts as the nucleophile, attacking the carbonyl carbon. libretexts.org Subsequent elimination of HCl affords the amide. Due to the high reactivity of acyl chlorides, these reactions are generally rapid and exothermic.
Table 1: Expected Products of Esterification and Amidation of this compound
| Nucleophile | Reagent | Expected Product |
| Alcohol | R-OH | 2-Cyclopropylmalonic acid, diester |
| Amine | R-NH2 | N,N'-Dialkyl-2-cyclopropylmalonamide |
Ring-Opening Reactions with Nucleophiles
The cyclopropane (B1198618) ring in this compound introduces the possibility of ring-opening reactions under certain conditions. Cyclopropane rings can be opened by strong nucleophiles, particularly when activated by adjacent electron-withdrawing groups. psu.edursc.org The two acyl chloride groups significantly increase the electrophilicity of the cyclopropane ring carbons.
Treatment with potent nucleophiles could potentially lead to a nucleophilic attack on one of the cyclopropyl (B3062369) carbons, resulting in the opening of the three-membered ring. nih.gov The regioselectivity of this attack would be influenced by steric and electronic factors. For instance, attack at the carbon bearing the two acyl groups might be sterically hindered, favoring attack at one of the other two carbons. The reaction of trans-2-aroyl-3-aryl-cyclopropane-1,1-dicarboxylates with hydrazines has been shown to result in nucleophilic ring-opening to form dihydropyrazoles. nih.gov
Cycloaddition Reactions Involving this compound
The strained cyclopropane ring and the reactive acyl chloride functionalities could potentially participate in various cycloaddition reactions. fiveable.me
[X+Y] Cycloadditions for Heterocycle Synthesis
Malonyl dichlorides, in general, are known to participate in cycloaddition reactions to form heterocyclic compounds. researchgate.netresearchgate.net For example, they can react with N-sulphinylanilines to produce 6-chloro-4-hydroxy-2-oxopyran-3-carboxanilides. researchgate.net Another example is the reaction with thiocyanates to yield pyrano[3,4-e] masterorganicchemistry.comresearchgate.netoxazine-4,5-diones. researchgate.netrsc.org
While specific examples with the 2-cyclopropyl derivative are not readily found, it is plausible that it could undergo similar [4+2] or other cycloaddition reactions. kharagpurcollege.ac.inacademie-sciences.fr The electron-withdrawing nature of the acyl chloride groups would make the double bond of a potential ketene (B1206846) intermediate (formed by dehydrochlorination) a good dienophile in Diels-Alder type reactions. libretexts.org
Intramolecular Cyclization Pathways
The structure of this compound could, under specific conditions, allow for intramolecular cyclization. For instance, if one of the acyl chloride groups were to react to form a nucleophilic center, this center could potentially attack the cyclopropane ring or the other carbonyl group. While no specific examples are documented, intramolecular radical cyclization is a known method for constructing cyclic molecules. rsc.org
Radical and Organometallic Reactions Initiated by this compound
The reactivity of this compound is not limited to ionic pathways.
Radical Reactions
Acyl chlorides can be precursors to acyl radicals under photolytic or radical-initiating conditions. youtube.comyoutube.comyoutube.com These acyl radicals could then participate in various radical reactions. Furthermore, the cyclopropylmethyl radical, which could potentially be formed from this compound, is known to undergo rapid ring-opening to form the corresponding homoallyl radical. This could provide a pathway to linear, unsaturated products. The initiation of such radical reactions often requires an external energy source like light or heat. lumenlearning.comyoutube.com
Organometallic Reactions
Acyl chlorides are known to react with various organometallic reagents. chadsprep.comyoutube.comyoutube.comyoutube.com For example, Grignard reagents and organolithium compounds typically add twice to acyl chlorides to produce tertiary alcohols. youtube.com However, the use of less reactive organometallic reagents, such as organocuprates (Gilman reagents), can often lead to the formation of ketones by single addition followed by elimination of the chloride. youtube.com
In the case of this compound, reaction with two equivalents of an organocuprate could potentially yield a 2-cyclopropyl-1,3-diketone. The reaction with stronger organometallic reagents would likely lead to a more complex mixture of products due to multiple additions and potential reactions with the cyclopropane ring.
Single Electron Transfer Processes
Single electron transfer (SET) represents a fundamental step in many organic reactions, often initiated by photoredox catalysis or electrochemical methods. In the context of this compound, SET processes can be envisaged to proceed via the reactive acyl chloride functionalities. While specific studies on this compound are not extensively documented, the behavior of similar organic molecules under SET conditions provides a strong basis for predicting its reactivity.
Photoredox catalysis, which utilizes light-absorbing catalysts to initiate electron transfer, has emerged as a powerful tool for the formation of complex organic scaffolds. The general mechanism involves the excitation of a photocatalyst, which can then engage in either an oxidative or reductive quenching cycle with a substrate. For a molecule like this compound, a plausible SET pathway would involve the transfer of an electron to one of the electron-deficient carbonyl groups, leading to the formation of a radical anion. This intermediate could then undergo further reactions, such as cyclopropane ring-opening or fragmentation.
Recent advancements in photoredox catalysis have demonstrated the construction of cyclopropane scaffolds through radical addition-polar cyclization cascades. acs.org For instance, the synthesis of functionalized cyclopropanes from carboxylic acids highlights the potential for radical-mediated transformations involving precursors structurally related to this compound. acs.org
The table below illustrates the types of products that can be obtained from SET-initiated reactions of related cyclopropane-containing molecules, providing a model for the potential reactivity of this compound.
| Starting Material Type | SET Conditions | Product Type | Reference |
| N-Aryl Oxamic Acids and Alkenes | Visible Light, Photocatalyst | Spirocyclopropyl Succinimides | acs.org |
| Carboxylic Acids and Alkenes | Visible Light, Photocatalyst | Functionalized Cyclopropanes | acs.org |
It is important to note that the specific outcomes of SET processes involving this compound would be highly dependent on the reaction conditions, including the choice of photocatalyst, solvent, and any additives.
Transition Metal-Catalyzed Transformations
Transition metal catalysis offers a versatile platform for the functionalization of organic molecules, and acyl chlorides are well-established coupling partners in a variety of such transformations. The presence of two acyl chloride groups in this compound suggests a rich potential for participating in cross-coupling and other catalytic reactions.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. A relevant example is the cross-coupling of tertiary cyclopropyl carbagermatranes with acyl chlorides, which provides a direct method for the synthesis of functionalized cyclopropane compounds. nih.gov This reaction demonstrates the feasibility of coupling partners at the acyl chloride position without disrupting the cyclopropane ring under specific catalytic conditions.
The table below summarizes representative palladium-catalyzed cross-coupling reactions involving acyl chlorides, illustrating the potential for this compound to undergo similar transformations.
| Acyl Chloride | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |
| Benzoyl Chloride | Tertiary Cyclopropyl Carbagermatrane | Pd(dba)2, SPhos | Phenyl Cyclopropyl Ketone | 85 | nih.gov |
| Acryloyl Chloride | Tertiary Cyclopropyl Carbagermatrane | Pd(dba)2, SPhos | Alkenyl Cyclopropyl Ketone | 78 | nih.gov |
| Aliphatic Acyl Chloride | Tertiary Cyclopropyl Carbagermatrane | Pd(dba)2, SPhos | Alkyl Cyclopropyl Ketone | 75 | nih.gov |
Furthermore, rhodium-catalyzed reactions of gem-difluorinated cyclopropanes have shown diverse selectivity, including regioselective, enantioselective, and chemoselective outcomes. rsc.org While not directly involving an acyl dichloride, these studies underscore the ability of transition metals to modulate the reactivity of substituted cyclopropanes, suggesting that a catalyst could potentially differentiate between the two acyl chloride groups in this compound or influence reactions involving the cyclopropyl ring.
Influence of the Cyclopropyl Moiety on Reactivity and Selectivity
The cyclopropyl group exerts a significant influence on the reactivity and selectivity of this compound due to its unique electronic and steric properties. The high s-character of the C-C bonds within the cyclopropane ring imparts properties that are intermediate between those of alkanes and alkenes.
Cyclopropanes bearing electron-accepting groups, such as the two carbonyl chloride moieties in the target molecule, are known as electrophilic cyclopropanes. nih.gov The electron-withdrawing nature of the carbonyl groups polarizes the adjacent bonds of the cyclopropane ring, making it susceptible to nucleophilic attack and ring-opening reactions. The reactivity of these systems is governed by the ring strain, which provides a thermodynamic driving force for ring-opening, and the electronic nature of the substituents. nih.gov
The kinetics of ring-opening reactions of electrophilic cyclopropanes have been studied, revealing that their reactivity can be significantly enhanced by substituents that stabilize the transition state of the ring-opening process. nih.gov For this compound, the two acyl chloride groups strongly activate the cyclopropane ring towards nucleophilic attack.
A pertinent example of the reactivity of a related compound is the Friedel-Crafts acylation using cyclopropanecarbonyl chloride. ufl.edu The successful acylation of various arenes with this reagent without affecting the cyclopropyl group demonstrates that under certain conditions, the acyl chloride can react selectively. However, in the case of this compound, the presence of two electron-withdrawing groups would likely make the cyclopropane ring more susceptible to ring-opening, presenting a challenge for selective reactions at the acyl chloride centers.
The table below presents a comparison of the reactivity of cyclopropane derivatives with and without activating groups, highlighting the role of the substituents in dictating the reaction outcome.
| Cyclopropane Derivative | Reaction Conditions | Observed Reactivity | Reference |
| Cyclopropanecarbonyl Chloride | AlCl3, Aromatic Substrate | Friedel-Crafts Acylation | ufl.edu |
| 2-Aryl-1,1-dicyanocyclopropane | Thiophenolate Nucleophile | Ring-Opening Reaction | nih.gov |
| gem-Difluorinated Cyclopropanes | Rhodium Catalyst | Selective Ring-Opening/Cross-Coupling | rsc.org |
Applications of 2 Cyclopropylmalonoyl Dichloride in Advanced Organic Synthesis
Role as a Versatile C3 Building Block in Complex Molecule Construction
While malonoyl dichlorides, in general, are known to act as C3 building blocks in organic synthesis, no specific studies detailing the utility of 2-Cyclopropylmalonoyl dichloride in this capacity for the construction of complex molecules were found.
Synthesis of Natural Products and Bioactive Scaffolds
The search did not yield any examples of natural product total synthesis or the construction of specific bioactive scaffolds that utilize this compound as a key starting material or intermediate.
Construction of Spiro and Polycyclic Systems
Information on the application of this compound in the formation of spirocyclic or other polycyclic frameworks is not present in the reviewed literature.
Stereoselective Applications and Chiral Pool Synthesis Utilizing this compound
There is no available research that describes the use of this compound in stereoselective transformations.
Asymmetric Transformations
No documented asymmetric reactions, such as catalytic enantioselective additions or cyclizations, involving this compound could be identified.
Diastereoselective Reactions
Similarly, there is a lack of reported diastereoselective reactions where this compound is a reactant.
Derivatization Chemistry and Analytical Methodologies for 2 Cyclopropylmalonoyl Dichloride and Its Derivatives
Strategic Derivatization Reactions for Enhanced Analytical Characterization
Derivatization is a cornerstone of sample analysis in gas and liquid chromatography, aiming to modify the analyte's chemical properties to improve separation, enhance sensitivity, and in the case of mass spectrometry, facilitate compound identification. researchgate.net For reactive compounds like acyl chlorides, derivatization is not merely an option but a necessity to confer the stability and volatility required for chromatographic analysis. jfda-online.comresearchgate.net
Given its structure as an acyl dichloride, 2-Cyclopropylmalonoyl dichloride is highly susceptible to nucleophilic attack. This reactivity can be strategically exploited to form stable derivatives suitable for analysis. The most common approaches involve esterification and amidation.
Esterification: Reaction with an alcohol (e.g., methanol, ethanol, or 1-propanol) in the presence of a mild base like pyridine, which acts as a catalyst and scavenger for the HCl byproduct, yields the corresponding stable dialkyl 2-cyclopropylmalonate. rsc.org These ester derivatives are significantly less reactive and more volatile than the parent dichloride, making them ideal candidates for Gas Chromatography (GC) analysis.
Amidation: Similarly, reaction with a primary or secondary amine will produce a stable N,N'-disubstituted 2-cyclopropylmalonamide. The choice of alcohol or amine can be tailored to introduce specific properties into the derivative, such as a particular mass fragmentation pattern or enhanced ionization efficiency.
The primary goal of these reactions is to convert the thermally labile and reactive acyl chloride groups into stable ester or amide functionalities, which can withstand the conditions of chromatographic injection and separation without degradation. jfda-online.com
Beyond improving stability and volatility, derivatization is a powerful tool for enhancing the response of an analyte in a detector. jfda-online.com In the context of mass spectrometry, the chemical group added during derivatization can be chosen to improve ionization and to direct the fragmentation process, leading to more informative mass spectra. jfda-online.com
For instance, using a fluorinated alcohol for esterification would introduce fluorine atoms into the derivative. This can enhance the response in an Electron Capture Detector (ECD) for GC analysis or provide a unique mass signature in MS. For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization with a reagent like benzoyl chloride is a well-established technique to improve the chromatographic retention of polar compounds and enhance their ionization efficiency, though in this case, the target analyte is itself an acyl chloride. nih.govnih.gov The principle remains that by converting this compound to a derivative, one can introduce moieties that are more readily ionized in an electrospray source, thus improving detection limits. chromatographyonline.com
Advanced Chromatographic Techniques for this compound Analysis
The analysis of derivatized this compound relies on powerful hyphenated techniques that combine the separation power of chromatography with the specificity and sensitivity of mass spectrometry.
GC-MS is a primary technique for the analysis of volatile and thermally stable compounds. nih.gov The ester and some amide derivatives of this compound are well-suited for this method. A typical method development workflow involves:
Column Selection: A non-polar or mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (DB-5) or a 50% phenyl-methylpolysiloxane (DB-17), is commonly used for separating a wide range of derivatized analytes. researchgate.net
Temperature Programming: An optimized oven temperature program is crucial for good separation. This typically involves an initial isothermal period at a low temperature, followed by a controlled ramp to a higher temperature to elute the derivatives.
Mass Spectrometry Parameters: Electron Ionization (EI) is a standard ionization technique that provides reproducible fragmentation patterns for library matching and structural elucidation. The mass spectrometer would be operated in full scan mode to identify the derivatives and in selected ion monitoring (SIM) mode for quantitative analysis, targeting the molecular ion and characteristic fragment ions.
Below is a table of typical, illustrative parameters for a GC-MS analysis of a derivatized compound.
| Parameter | Illustrative Value |
|---|---|
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Initial 70°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Ion Source Temp. | 230 °C |
| MS Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-500 amu |
For derivatives that have lower volatility or for analyses requiring very high sensitivity and selectivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. researchgate.net This technique is particularly powerful for quantifying trace levels of compounds in complex matrices. nih.govnih.gov
Method development for LC-MS/MS typically involves:
Chromatography: Reversed-phase chromatography using a C18 column is a common starting point. researchgate.net The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile, with additives such as ammonium (B1175870) acetate (B1210297) or formic acid to improve peak shape and ionization efficiency. researchgate.net
Mass Spectrometry: Electrospray Ionization (ESI) is the most common ionization source. For quantitative analysis, the mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. researchgate.net In MRM, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected, fragmented, and a specific product ion is monitored. This provides exceptional selectivity and sensitivity. nih.gov
The table below shows hypothetical MRM transitions for the diethyl ester derivative of this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| Diethyl 2-cyclopropylmalonate | 201.1 ([M+H]⁺) | 155.1 ([M+H - C₂H₅OH]⁺) | 15 |
| Diethyl 2-cyclopropylmalonate | 201.1 ([M+H]⁺) | 127.1 ([M+H - C₂H₅OH - CO]⁺) | 25 |
Optimization Parameters for Derivatization Efficiency and Reproducibility
To ensure that an analytical method is reliable and accurate, the derivatization step must be carefully optimized and controlled. nih.gov Incomplete or variable derivatization can be a significant source of error. Key parameters that require optimization include the reaction conditions and the stability of the resulting derivatives. rsc.org
Reagent Concentration and Ratio: The molar ratio of the derivatizing agent (e.g., alcohol) to the analyte must be sufficiently high to drive the reaction to completion. The concentration of any catalyst, such as pyridine, also needs to be optimized. rsc.org
Reaction Time and Temperature: The kinetics of the derivatization reaction are dependent on both time and temperature. Studies on other derivatization schemes show that these parameters must be systematically varied to find the optimal conditions that yield the highest and most reproducible product formation. nih.gov For example, a study on derivatizing various acid chlorides found that optimizing temperature was crucial for achieving maximum recovery. rsc.org
Sample Matrix and Solvent: The solvent used for the reaction must be inert to all reagents and effectively dissolve the analyte. Components of the sample matrix can sometimes interfere with the reaction, necessitating a sample cleanup step prior to derivatization.
Stability of Derivatives: The stability of the formed esters or amides must be assessed under the conditions of storage and analysis to ensure that no degradation occurs before measurement. nih.gov
Achieving good reproducibility, often demonstrated by low relative standard deviations (RSDs) in the range of 3-13%, is a key indicator of a well-optimized derivatization protocol. rsc.org
The table below summarizes the critical parameters for optimization.
| Parameter | Description | Typical Considerations |
|---|---|---|
| Reagent Stoichiometry | The molar excess of the derivatizing agent and catalyst. | Ensure a sufficient excess to drive the reaction to completion without causing significant side reactions or interference. rsc.org |
| Reaction Temperature | The temperature at which the derivatization is carried out. | Balance reaction rate with potential degradation of the analyte or derivative. Must be empirically determined. nih.gov |
| Reaction Time | The duration allowed for the reaction to proceed. | Must be long enough for complete conversion but short enough to be practical and prevent byproduct formation. nih.gov |
| Solvent Choice | The medium in which the reaction takes place. | Should be inert, provide good solubility for all components, and be easily removable if necessary. rsc.org |
| Byproduct Removal | Elimination of excess reagent and reaction byproducts. | Often necessary to prevent chromatographic interference and protect the analytical column and detector. researchgate.net |
Theoretical and Computational Studies of 2 Cyclopropylmalonoyl Dichloride
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
The application of quantum chemical calculations would be invaluable in elucidating the electronic structure and predicting the reactivity of 2-Cyclopropylmalonoyl dichloride. Such studies could provide fundamental insights into its molecular properties.
Density Functional Theory (DFT) Studies of Ground State Properties
Density Functional Theory (DFT) stands as a powerful tool for investigating the ground state properties of molecules. For this compound, DFT calculations could determine optimized molecular geometry, Mulliken atomic charges, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This information is crucial for understanding the molecule's stability and its susceptibility to nucleophilic attack. The calculated HOMO-LUMO energy gap would offer a quantitative measure of its kinetic stability. However, no specific DFT studies on this compound have been reported in the available literature.
Ab Initio Methods for Excited State Analysis
While DFT is the workhorse for ground-state properties, ab initio methods such as Configuration Interaction (CI) or Coupled Cluster (CC) theory would be essential for analyzing the excited states of this compound. These computationally intensive methods could predict the energies and characteristics of electronic transitions, providing a theoretical basis for its ultraviolet-visible (UV-Vis) absorption spectrum. Such studies could reveal how the cyclopropyl (B3062369) group influences the electronic excitations within the molecule. To date, no such ab initio analyses for this compound have been published.
Molecular Dynamics Simulations of this compound Interactions
Molecular dynamics (MD) simulations could offer a dynamic picture of this compound's behavior in different chemical environments, providing insights that are complementary to the static picture from quantum chemical calculations.
Solvent Effects on Reactivity
The reactivity of an acyl chloride is profoundly influenced by the surrounding solvent. MD simulations could model the explicit interactions between this compound and various solvent molecules, such as tetrahydrofuran (B95107) (THF), dichloromethane, or acetonitrile. By analyzing the radial distribution functions and coordination numbers, one could understand how the solvent structures itself around the reactive carbonyl centers. This would provide a molecular-level understanding of how different solvents might stabilize or destabilize the transition states of its reactions, thereby affecting reaction rates. This area of research for this compound remains to be explored.
Intermolecular Interactions in Reaction Environments
Beyond solvent effects, MD simulations could be employed to study the intermolecular interactions between this compound and other reactants in a simulated reaction environment. For instance, one could model its interaction with a nucleophile to understand the pre-reaction complex formation and the conformational dynamics leading to the reaction. Such simulations would be instrumental in designing more efficient synthetic protocols. Currently, there are no published MD simulation studies focusing on the intermolecular interactions of this compound.
Computational Prediction of Spectroscopic Properties
Computational methods are routinely used to predict spectroscopic properties, which can aid in the identification and characterization of novel compounds. For this compound, computational prediction of its infrared (IR), nuclear magnetic resonance (NMR), and Raman spectra would be of significant interest. For example, calculating the vibrational frequencies using DFT could provide a theoretical IR spectrum that could be compared with experimental data for structural validation. Similarly, the prediction of ¹H and ¹³C NMR chemical shifts would be invaluable for its characterization. The absence of such computational spectroscopic data in the literature highlights a gap in the comprehensive understanding of this molecule.
Simulated NMR and Vibrational Spectra
The simulation of NMR and vibrational (infrared and Raman) spectra is a cornerstone of computational chemistry, providing valuable data for structure elucidation and the understanding of molecular dynamics. These simulations, typically employing methods like Density Functional Theory (DFT), can predict chemical shifts, coupling constants, and vibrational frequencies. For this compound, such simulations would be invaluable for interpreting experimental spectra and understanding the influence of the cyclopropyl group and the reactive acyl chloride functionalities on its spectral features. At present, no specific simulated spectral data for this compound are available in the public domain.
Electronic Excitation Spectra Predictions
Theoretical predictions of electronic excitation spectra, often calculated using Time-Dependent DFT (TD-DFT) or other advanced computational methods, provide information about a molecule's excited states and its potential behavior upon absorption of light. This is crucial for understanding photochemical reactivity and designing photochemically active molecules. For this compound, these predictions could illuminate its electronic transitions and potential for applications in materials science or photochemistry. However, no such theoretical studies have been reported.
Reaction Mechanism Elucidation Through Computational Modeling
Computational modeling is an indispensable tool for mapping the intricate pathways of chemical reactions, offering insights that are often difficult or impossible to obtain through experimental means alone.
Transition State Analysis
The identification and characterization of transition states are fundamental to understanding the kinetics and mechanisms of chemical reactions. For reactions involving this compound, such as nucleophilic acyl substitution, computational analysis could determine the energy barriers and the geometry of the transition state structures. This would provide a quantitative understanding of its reactivity. Currently, no transition state analyses for reactions involving this specific dichloride have been published.
Future Research Directions and Unexplored Avenues for 2 Cyclopropylmalonoyl Dichloride
Integration with Flow Chemistry and Automated Synthesis
The adoption of continuous flow chemistry and automated synthesis platforms presents a significant opportunity for the utilization of 2-Cyclopropylmalonoyl dichloride. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for seamless scalability. nih.gov
Future research in this area could focus on developing robust and efficient flow-based protocols for the synthesis of various derivatives of this compound. This would involve optimizing reaction parameters such as residence time, temperature, and stoichiometry within microreactors or packed-bed reactors. The high reactivity of the acyl chloride groups makes them particularly well-suited for rapid reactions in a continuous flow setup, potentially leading to higher yields and purities compared to batch methods.
Furthermore, the integration of these flow processes with automated synthesis platforms, controlled by machine learning algorithms, could enable the rapid generation of libraries of novel compounds. By systematically varying reaction partners and conditions, researchers could explore a vast chemical space to identify molecules with desired properties for applications in drug discovery, agrochemicals, and materials science. The development of such automated systems would accelerate the discovery process and facilitate the efficient production of complex molecules derived from this compound.
Exploration of Novel Catalytic Systems for this compound Transformations
The development of novel catalytic systems is crucial for expanding the synthetic utility of this compound. While the diacyl chloride moiety readily participates in nucleophilic acyl substitution reactions, the selective transformation of one acyl chloride group over the other, or the controlled reaction at the cyclopropane (B1198618) ring, remains a significant challenge.
Future research should target the design and application of catalysts that can achieve high levels of chemo- and regioselectivity. This could involve the use of sterically hindered organocatalysts or transition metal complexes with tailored ligand architectures. For instance, a chiral catalyst could potentially differentiate between the two enantiotopic acyl chloride groups, enabling the asymmetric synthesis of valuable chiral building blocks.
Moreover, catalytic systems that can promote novel transformations of the cyclopropyl (B3062369) ring are of great interest. This could include ring-opening reactions under mild conditions to generate linear or macrocyclic structures, or cycloaddition reactions to construct more complex polycyclic systems. The discovery of catalysts that can mediate tandem reactions, involving both the acyl chloride and cyclopropyl functionalities, would be particularly valuable for the efficient construction of intricate molecular architectures.
Development of Advanced Materials Utilizing this compound Derivatives
The unique combination of a reactive functional group and a strained ring system makes this compound an attractive monomer for the synthesis of advanced materials. The diacyl chloride functionality allows for its incorporation into various polymer backbones through polycondensation reactions with diols, diamines, or other difunctional monomers.
Future research in this domain should focus on the synthesis and characterization of novel polymers derived from this compound. The presence of the cyclopropyl group in the polymer backbone is expected to impart unique thermal, mechanical, and optical properties. For example, the strained ring could serve as a latent reactive site, allowing for post-polymerization modifications or cross-linking to create thermosetting materials or polymer networks with tunable properties.
Furthermore, the development of functional materials based on this compound derivatives is a promising avenue. This could include the synthesis of biodegradable polyesters or polyamides for biomedical applications, or the creation of high-performance polymers with enhanced thermal stability and mechanical strength for engineering applications. The exploration of its use in the synthesis of dendrimers and other well-defined macromolecular architectures also warrants investigation.
Bio-inspired Synthetic Approaches Incorporating this compound
Nature often utilizes unique building blocks and synthetic strategies to construct complex and biologically active molecules. Bio-inspired synthetic approaches that incorporate this compound could lead to the discovery of novel compounds with interesting biological profiles.
Future research could explore the use of this compound as a mimic of natural cyclopropane-containing building blocks in the synthesis of natural product analogues. The cyclopropane motif is found in a variety of natural products with diverse biological activities, and the ability to readily introduce this moiety could facilitate the synthesis of novel bioactive compounds.
Additionally, enzymatic or chemo-enzymatic strategies could be developed to transform this compound and its derivatives with high selectivity. The use of enzymes, such as lipases or proteases, could enable the selective hydrolysis or amidation of one of the acyl chloride groups, providing access to valuable chiral intermediates. The development of artificial metalloenzymes that can catalyze novel transformations of the cyclopropane ring would also be a significant advancement.
Computational Design of Enhanced Reactivity and Selectivity
Computational chemistry and molecular modeling can play a pivotal role in guiding the future exploration of this compound's reactivity and selectivity. Density Functional Theory (DFT) calculations and other computational methods can provide valuable insights into the electronic structure, reaction mechanisms, and transition states of reactions involving this compound.
Future research in this area should focus on using computational tools to predict the outcome of reactions and to design new catalysts and reaction conditions that favor desired transformations. For example, computational screening of potential catalysts could identify promising candidates for achieving high enantioselectivity in asymmetric reactions. Molecular dynamics simulations could be used to study the conformational behavior of polymers derived from this compound and to predict their material properties.
By combining computational predictions with experimental validation, researchers can accelerate the development of new synthetic methodologies and materials based on this versatile building block. This synergistic approach will be essential for unlocking the full potential of this compound and for designing next-generation molecules and materials with tailored functions.
Q & A
Q. What are the recommended synthetic routes for preparing 2-cyclopropylmalonoyl dichloride with high purity?
- Methodological Answer : Synthesis typically involves reacting 2-cyclopropylmalonic acid with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. Key steps include:
- Dissolving 2-cyclopropylmalonic acid in a dry solvent (e.g., dichloromethane or toluene).
- Adding chlorinating agents dropwise at 0–5°C to control exothermicity.
- Refluxing for 4–6 hours to ensure complete conversion.
- Purifying via fractional distillation under reduced pressure to isolate the dichloride.
- Purity validation using FT-IR (C=O and C-Cl stretching bands) and ¹H/¹³C NMR (cyclopropyl proton splitting patterns at δ ~0.5–1.5 ppm) .
Q. How can researchers optimize reaction conditions to minimize hydrolysis during synthesis?
- Methodological Answer : Hydrolysis of acyl chlorides is a common side reaction. Mitigation strategies include:
- Conducting reactions under inert gas (N₂/Ar) to exclude moisture.
- Using molecular sieves or drying tubes to maintain anhydrous conditions.
- Employing aprotic solvents (e.g., THF, DCM) with low water content (<50 ppm).
- Monitoring reaction progress via TLC (silica gel, hexane:ethyl acetate) to terminate before hydrolysis dominates .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR confirms cyclopropyl proton environments (multiplet at δ ~1.0–1.5 ppm) and absence of carboxylic acid protons.
- FT-IR : Peaks at ~1800 cm⁻¹ (C=O stretch) and ~600 cm⁻¹ (C-Cl stretch).
- Mass Spectrometry (EI-MS) : Molecular ion cluster ([M]⁺) at m/z ~195–197 (isotopic pattern for Cl₂).
- Elemental Analysis : Validate C, H, and Cl content (±0.3% theoretical) .
Advanced Research Questions
Q. How does the cyclopropyl moiety influence the reactivity of this compound in nucleophilic acyl substitution?
- Methodological Answer : The cyclopropyl group introduces steric hindrance and electron-withdrawing effects:
- Steric Effects : Slower reaction kinetics with bulky nucleophiles (e.g., tert-butanol) compared to linear analogs.
- Electronic Effects : Enhanced electrophilicity due to cyclopropane ring strain, accelerating reactions with small nucleophiles (e.g., amines).
- Experimental Validation : Compare rate constants (k) for reactions with primary vs. secondary amines using stopped-flow spectroscopy .
Q. What strategies resolve contradictions in reported stability data for this compound under varying storage conditions?
- Methodological Answer : Conflicting stability data often arise from moisture or temperature variability. Systematic approaches include:
- Accelerated Degradation Studies : Store samples at 25°C, 40°C, and 60°C with controlled humidity (0–80% RH).
- HPLC Monitoring : Track decomposition products (e.g., malonic acid derivatives) over time.
- Conclusion : Optimal stability is achieved at –20°C in sealed, argon-flushed vials with desiccant (≤5% degradation over 6 months) .
Q. How can computational modeling predict regioselectivity in reactions involving this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to map electrostatic potential surfaces (EPS) and identify electrophilic hotspots.
- Transition State Analysis : Compare activation energies for attack at carbonyl vs. cyclopropane-adjacent carbons.
- Case Study : Simulations predict preferential nucleophilic attack at the less hindered carbonyl group, validated experimentally via ¹³C isotopic labeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
